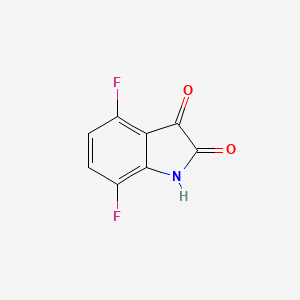

4,7-Difluoroindoline-2,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

4,7-difluoro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F2NO2/c9-3-1-2-4(10)6-5(3)7(12)8(13)11-6/h1-2H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHGOEPJMKPVIRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1F)C(=O)C(=O)N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588633 | |

| Record name | 4,7-Difluoro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749240-52-6 | |

| Record name | 4,7-Difluoro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 4,7-Difluoroindoline-2,3-dione: A Predictive and Methodological Approach

Abstract: The indoline-2,3-dione (isatin) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive compounds with applications ranging from anticancer to antiviral therapies.[1] Fluorine substitution is a well-established strategy in drug design to modulate electronic properties, metabolic stability, and binding affinity. This guide focuses on 4,7-Difluoroindoline-2,3-dione, a promising but sparsely documented member of this family. Due to the limited availability of direct experimental data, this whitepaper provides a comprehensive overview of its predicted physicochemical properties, grounded in the known characteristics of closely related structural analogues. Furthermore, it offers detailed, field-proven experimental protocols for the empirical determination of these properties, designed to ensure scientific rigor and reproducibility for researchers in drug discovery and chemical synthesis.

Introduction: The Isatin Scaffold and the Role of Difluorination

Isatin (1H-indole-2,3-dione) and its derivatives are of significant interest due to their wide spectrum of pharmacological activities, including potent roles as kinase inhibitors.[2] The strategic placement of fluorine atoms on the aromatic ring can profoundly influence a molecule's properties. In the case of 4,7-Difluoroindoline-2,3-dione, the two fluorine atoms are positioned ortho to the fused pyrrole ring, which is expected to exert strong inductive effects, influencing the acidity of the N-H proton and the reactivity of the dione system. This substitution pattern makes it a unique and valuable building block for creating novel chemical entities with potentially enhanced biological performance.

Predicted Physicochemical Properties and Analogue Comparison

| Property | 4,7-Difluoroindoline-2,3-dione | 4-Fluoroindoline-2,3-dione | 7-Fluoroindoline-2,3-dione | 4,6-Difluoroindoline-2,3-dione | 4,7-Dichloroindoline-2,3-dione |

| CAS Number | Not Assigned | 346-34-9[3] | 317-20-4[4] | 126674-93-9[5] | 18711-13-2[6] |

| Molecular Formula | C₈H₃F₂NO₂ | C₈H₄FNO₂[3] | C₈H₄FNO₂ | C₈H₃F₂NO₂ | C₈H₃Cl₂NO₂[6] |

| Molecular Weight | 183.12 g/mol | 165.12 g/mol [3] | 165.12 g/mol [4] | 183.12 g/mol | 216.02 g/mol |

| Appearance | Predicted: Yellow to Orange Solid | Solid | - | Yellow Solid[5] | Yellow Solid[7] |

| Melting Point | Predicted: >200 °C | - | 192-196 °C[4] | - | 250-252 °C[7] |

| Solubility | Predicted: Soluble in DMSO, DMF; Sparingly soluble in Methanol, Water | - | - | - | Soluble in Methanol[7] |

| pKa (N-H) | Predicted: 9.5 - 10.5 | - | - | - | - |

| LogP | Predicted: 1.0 - 1.5 | - | - | - | - |

Synthesis and Characterization Workflow

The successful application of 4,7-Difluoroindoline-2,3-dione requires a robust synthetic pathway and unambiguous structural confirmation. The following workflow outlines the necessary steps from synthesis to full physicochemical characterization.

Proposed Synthetic Route

A reliable method for synthesizing fluorinated isatins involves the acid-catalyzed cyclization of an appropriate precursor. A proven approach for a related isomer, 4,6-difluoro-1H-indole-2,3-dione, involves the slow addition of 2-hydroxyimino-N-(3,5-difluorophenyl)-acetamide to pre-heated concentrated sulfuric acid.[5] A similar strategy, starting from 2,5-difluoroaniline, is proposed for the target molecule.

-

Causality: Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent, facilitating the intramolecular electrophilic aromatic substitution (cyclization) required to form the indoline ring system. Preheating the acid ensures the reaction proceeds efficiently and avoids the buildup of unreacted intermediates.

Spectroscopic Analysis for Structural Elucidation

Unambiguous confirmation of the chemical structure is paramount. A combination of spectroscopic techniques is required.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected to show complex splitting patterns for the aromatic protons due to ¹H-¹H and ¹H-¹⁹F coupling. The N-H proton will likely appear as a broad singlet.

-

¹³C NMR: Will confirm the presence of eight distinct carbon environments, including two carbonyl carbons. The carbons bonded to fluorine will exhibit large, characteristic C-F coupling constants.

-

¹⁹F NMR: This is a critical experiment. It should show two distinct resonances, one for the fluorine at position 4 and one for the fluorine at position 7. Chemical shifts are reported relative to an external standard like CFCl₃.[8] The use of 2D NMR techniques like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) is essential for assigning all signals definitively.[9]

-

-

Infrared (IR) Spectroscopy: Key vibrational stretches will provide functional group information. Expected peaks include: N-H stretching (~3200-3400 cm⁻¹), two distinct C=O stretches for the ketone and amide carbonyls (~1700-1760 cm⁻¹), and C-F stretching (~1100-1300 cm⁻¹).[10][11]

-

High-Resolution Mass Spectrometry (HRMS): Essential for confirming the elemental composition. The measured mass should match the calculated mass of C₈H₃F₂NO₂ to within 5 ppm, providing high confidence in the molecular formula.[10]

Experimental Protocols for Physicochemical Property Determination

The following protocols are standard, self-validating methods for determining key physicochemical parameters relevant to drug development.

Protocol: Melting Point Determination

-

Rationale: The melting point is a primary indicator of purity. A sharp melting range (typically < 2 °C) suggests a pure compound.

-

Methodology:

-

Finely powder a small amount of the dry sample.

-

Pack the sample into a capillary tube to a height of 2-3 mm.

-

Place the tube in a calibrated melting point apparatus.

-

Heat rapidly to ~15 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

-

Protocol: Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold-standard for determining thermodynamic solubility, providing a fundamental measure of a compound's ability to dissolve in an aqueous medium.

-

Methodology:

-

Add an excess amount of solid 4,7-Difluoroindoline-2,3-dione to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.

-

Seal the container and agitate it in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, separate the solid and aqueous phases by centrifugation at high speed or by passing through a low-binding filter (e.g., 0.22 µm PVDF).

-

Carefully collect an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent and quantify the compound's concentration using a validated analytical method, such as HPLC-UV, against a standard curve.

-

Protocol: Lipophilicity Determination (LogP)

-

Rationale: The n-octanol/water partition coefficient (LogP) is a critical measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Methodology (Shake-Flask Method):

-

Prepare a stock solution of the compound in the solvent in which it is most soluble (e.g., DMSO).

-

Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours and then allowing the layers to separate. This step is critical to prevent volume changes during the experiment.

-

Add a small volume of the stock solution to a vial containing known volumes of pre-saturated n-octanol and pre-saturated water (e.g., 1:1 v/v).

-

Shake the vial for several hours to allow for partitioning equilibrium.

-

Centrifuge the vial to ensure complete separation of the two phases.

-

Carefully sample both the n-octanol and aqueous layers.

-

Determine the concentration of the compound in each layer using a suitable analytical method (e.g., HPLC-UV).

-

Calculate LogP as: Log₁₀([Concentration in Octanol] / [Concentration in Water]).

-

Safety and Handling

Based on safety data for structurally similar compounds like 4-Fluoroindoline-2,3-dione, 4,7-Difluoroindoline-2,3-dione should be handled with care.

-

Hazard Classification (Predicted): Warning. May be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.

-

Storage: Store in a tightly sealed container in an inert atmosphere at room temperature.[6]

Conclusion

4,7-Difluoroindoline-2,3-dione represents a valuable yet under-explored chemical entity. This guide provides a robust framework for its investigation, offering well-founded predictions of its key physicochemical properties and detailing the necessary experimental protocols for their validation. By combining predictive insights with rigorous, standardized methodologies, researchers can effectively synthesize, characterize, and utilize this compound as a strategic building block in the development of next-generation therapeutics.

References

- Santa Cruz Biotechnology. (n.d.). 4-Fluoroindoline-2,3-dione.

- Sigma-Aldrich. (n.d.). 4-Fluoroindoline-2,3-dione.

- Chemsrc. (2025). 4-Fluoroindoline-2,3-dione.

- ChemicalBook. (n.d.). 4,6-DIFLUOROINDOLINE-2,3-DIONE.

- Sigma-Aldrich. (n.d.). 4,7-Dichloroindoline-2,3-dione.

- The Royal Society of Chemistry. (n.d.). F-trifluoromethylating agent for the synthesis of SCF2.

- Nantong Chem-Tech. (n.d.). 4,7-Dichloroindole-2,3-dione: A Key Heterocyclic Intermediate.

- Parchem. (n.d.). 7-Fluoroindoline-2,3-dione (Cas 317-20-4).

- Dalvit, C., & Bovermann, G. (1986). A complete proton and carbon-13 NMR analysis of fluocinonide, a fluorinated corticosteroid. Steroids, 48(3-4), 267-77.

- The Royal Society of Chemistry. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Chemical Science.

- Youssif, B. G., et al. (2020). Design and synthesis of novel 2,3-dihydropyrazino[1,2-a]indole-1,4-dione derivatives as antiproliferative EGFR and BRAFV600E dual inhibitors. Bioorganic Chemistry, 104, 104260.

- Tribak, Z., et al. (2016). Synthesis of new 1H-indole-2,3-dione derivatives using phase-transfer catalysis and characterization by X-ray crystallography. Journal Marocain de Chimie Hétérocyclique, 15(1), 79.

- Almutairi, M. S., et al. (n.d.). Comprehensive spectroscopic (FT-IR, FT-Raman, 1H and 13C NMR) identification and computational studies on 1-acetyl-1H-indole-2,3-dione. ResearchGate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design and synthesis of novel 2,3-dihydropyrazino[1,2-a]indole-1,4-dione derivatives as antiproliferative EGFR and BRAFV600E dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. parchem.com [parchem.com]

- 5. 4,6-DIFLUOROINDOLINE-2,3-DIONE | 126674-93-9 [chemicalbook.com]

- 6. 4,7-Dichloroindoline-2,3-dione | 18711-13-2 [sigmaaldrich.com]

- 7. nbinno.com [nbinno.com]

- 8. rsc.org [rsc.org]

- 9. A complete proton and carbon-13 NMR analysis of fluocinonide, a fluorinated corticosteroid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

Spectroscopic Characterization of 4,7-Difluoroindoline-2,3-dione: A Technical Guide

Introduction

4,7-Difluoroindoline-2,3-dione, also known as 4,7-difluoroisatin, is a halogenated derivative of isatin (1H-indole-2,3-dione). The isatin core is a prominent structural motif in a multitude of biologically active compounds and serves as a versatile precursor in organic synthesis.[1][2] The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to protein targets. Consequently, fluorinated isatins such as 4,7-difluoroindoline-2,3-dione are of considerable interest to researchers in medicinal chemistry and drug development.

Molecular Structure and Key Features

The structure of 4,7-Difluoroindoline-2,3-dione (C₈H₃F₂NO₂) features an indole ring system with two carbonyl groups at positions 2 and 3, and two fluorine atoms at positions 4 and 7.

Molecular Structure of 4,7-Difluoroindoline-2,3-dione

Caption: Molecular structure of 4,7-Difluoroindoline-2,3-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 4,7-Difluoroindoline-2,3-dione, ¹H, ¹³C, and ¹⁹F NMR spectra will provide critical information about its molecular framework.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing signals for the N-H proton and the two aromatic protons.

| Predicted ¹H NMR Data | |

| Proton | Predicted Chemical Shift (δ, ppm) |

| N-H | 8.0 - 11.0 |

| H-5 | 6.8 - 7.5 |

| H-6 | 6.8 - 7.5 |

-

N-H Proton: The proton attached to the nitrogen atom is expected to appear as a broad singlet in the downfield region (δ 8.0 - 11.0 ppm). Its chemical shift can be influenced by the solvent and concentration. In the parent isatin, this proton resonates at approximately 11.0 ppm.

-

Aromatic Protons (H-5 and H-6): The two aromatic protons at positions 5 and 6 will likely appear as a complex multiplet or as two distinct doublets of doublets in the range of δ 6.8 - 7.5 ppm. The coupling between H-5 and H-6 (ortho-coupling, ³JHH) will be in the range of 7-9 Hz. Additionally, each of these protons will exhibit coupling to the fluorine atoms. The coupling of H-5 to F-4 (ortho-coupling, ³JHF) and H-6 to F-7 (ortho-coupling, ³JHF) is expected to be in the range of 8-11 Hz. Coupling of H-5 to F-7 (para-coupling, ⁵JHF) and H-6 to F-4 (meta-coupling, ⁴JHF) will be smaller, typically in the range of 1-4 Hz.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal eight distinct carbon signals, corresponding to each carbon atom in the unique electronic environment of the molecule.

| Predicted ¹³C NMR Data | |

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 (C=O) | 180 - 185 |

| C-3 (C=O) | 158 - 165 |

| C-4 (C-F) | 150 - 160 (d, ¹JCF ≈ 240-260 Hz) |

| C-7 (C-F) | 145 - 155 (d, ¹JCF ≈ 240-260 Hz) |

| C-7a | 135 - 145 |

| C-3a | 115 - 125 |

| C-6 | 110 - 120 (d, ²JCF ≈ 20-30 Hz) |

| C-5 | 105 - 115 (d, ²JCF ≈ 20-30 Hz) |

-

Carbonyl Carbons (C-2 and C-3): The two carbonyl carbons will appear as singlets in the most downfield region of the spectrum. The C-2 carbonyl is typically more deshielded than the C-3 carbonyl.

-

Fluorine-Bearing Carbons (C-4 and C-7): These carbons will appear as doublets due to the large one-bond coupling with the fluorine atoms (¹JCF ≈ 240-260 Hz). Their chemical shifts will be significantly downfield due to the electronegativity of the attached fluorine.

-

Other Aromatic Carbons: The remaining aromatic carbons will show smaller couplings to the fluorine atoms. For instance, C-5 will show a significant two-bond coupling to F-4 (²JCF), and C-6 will show a similar coupling to F-7.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds.[3][4][5][6]

| Predicted ¹⁹F NMR Data | |

| Fluorine | Predicted Chemical Shift (δ, ppm) |

| F-4 | -110 to -130 |

| F-7 | -110 to -130 |

-

Chemical Shifts: The two fluorine atoms are in different chemical environments and are expected to appear as two distinct signals. The chemical shifts of fluorine atoms on an aromatic ring are typically in the range of -110 to -130 ppm relative to CFCl₃.

-

Coupling: Each fluorine signal will likely appear as a multiplet due to coupling with the aromatic protons (H-5 and H-6) as described in the ¹H NMR section. There might also be a small through-space or five-bond coupling between F-4 and F-7 (⁵JFF), which would further split the signals.

NMR Analysis Workflow

Caption: A typical workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4,7-Difluoroindoline-2,3-dione will be characterized by strong absorptions from the carbonyl groups and the N-H bond, as well as vibrations associated with the fluorinated aromatic ring.

| Predicted IR Absorption Bands | |

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H stretch | 3200 - 3400 |

| C-H stretch (aromatic) | 3000 - 3100 |

| C=O stretch (amide, C-2) | 1730 - 1750 |

| C=O stretch (ketone, C-3) | 1710 - 1730 |

| C=C stretch (aromatic) | 1600 - 1620 and 1450 - 1500 |

| C-N stretch | 1300 - 1380 |

| C-F stretch (aromatic) | 1100 - 1250 |

-

N-H Stretch: A prominent, moderately broad band is expected in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration.

-

Carbonyl Stretches: The two carbonyl groups will give rise to two strong, sharp absorption bands. The amide carbonyl (C-2) is expected to absorb at a higher frequency (1730-1750 cm⁻¹) than the ketone carbonyl (C-3) (1710-1730 cm⁻¹).

-

C-F Stretches: Strong absorption bands in the 1100-1250 cm⁻¹ region are characteristic of the C-F stretching vibrations of the fluoroaromatic system.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| Predicted Mass Spectrometry Data | |

| Technique | Expected Observation |

| Molecular Ion (M⁺) | m/z = 183.0132 |

| Key Fragmentation Pathways | Loss of CO, loss of F, loss of HCN |

-

Molecular Ion Peak: The exact mass of 4,7-Difluoroindoline-2,3-dione (C₈H₃F₂NO₂) is 183.0132. A high-resolution mass spectrum should show a molecular ion peak at this m/z value.

-

Fragmentation Pattern: The isatin ring is relatively stable. Common fragmentation pathways for isatins involve the sequential loss of carbon monoxide (CO) molecules. Therefore, fragments corresponding to [M-CO]⁺ (m/z 155) and [M-2CO]⁺ (m/z 127) are anticipated. Other potential fragmentations include the loss of a fluorine atom ([M-F]⁺) or hydrogen cyanide ([M-HCN]⁺).

Mass Spectrometry Fragmentation

Caption: A simplified representation of a likely fragmentation pathway.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed above.

NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 4,7-Difluoroindoline-2,3-dione in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A standard single-pulse experiment is sufficient.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum should be acquired. Due to the lower natural abundance of ¹³C, a longer acquisition time with a greater number of scans will be necessary.

-

¹⁹F NMR Acquisition: Acquire the ¹⁹F NMR spectrum. A standard single-pulse experiment, often with proton decoupling, is typically used.

IR Spectroscopy Sample Preparation and Acquisition

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹, with a sufficient number of scans to obtain a good signal-to-noise ratio.

Mass Spectrometry Sample Preparation and Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Acquisition (ESI): Infuse the sample solution into an Electrospray Ionization (ESI) mass spectrometer to obtain the mass-to-charge ratio of the molecular ion. For fragmentation analysis, tandem mass spectrometry (MS/MS) can be performed.

Conclusion

The spectroscopic characterization of 4,7-Difluoroindoline-2,3-dione is crucial for its unambiguous identification and for understanding its chemical behavior. This guide provides a detailed prediction of the ¹H, ¹³C, and ¹⁹F NMR, IR, and mass spectral data based on fundamental principles and comparison with related structures. These predicted data serve as a valuable reference for researchers working on the synthesis and application of this and other novel fluorinated isatin derivatives. The combination of these spectroscopic techniques will allow for a comprehensive and confident structural assignment.

References

Sources

- 1. pstorage-tf-iopjsd8797887.s3.amazonaws.com [pstorage-tf-iopjsd8797887.s3.amazonaws.com]

- 2. rsc.org [rsc.org]

- 3. colorado.edu [colorado.edu]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biophysics.org [biophysics.org]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

A Technical Guide to the Crystal Structure Analysis of 4,7-Difluoroindoline-2,3-dione

Abstract: This guide provides a comprehensive, in-depth technical overview of the necessary methodologies for the complete crystal structure analysis of 4,7-Difluoroindoline-2,3-dione (also known as 4,7-difluoroisatin). Aimed at researchers, medicinal chemists, and drug development professionals, this document details the workflow from initial synthesis and characterization through to advanced single-crystal X-ray diffraction (SC-XRD) analysis and final data validation. The protocols described herein are designed to serve as a robust framework for obtaining a high-quality, publication-ready crystal structure. Emphasis is placed on the causal reasoning behind experimental choices, ensuring a self-validating and scientifically rigorous process. The guide also covers complementary techniques such as Powder X-ray Diffraction (PXRD) for bulk sample analysis.

Introduction: The Scientific Imperative

The Isatin Scaffold in Medicinal Chemistry

The indoline-2,3-dione, or isatin, scaffold is a privileged heterocyclic motif renowned in drug discovery. Its unique structural features allow it to act as a versatile precursor for the synthesis of a wide array of biologically active compounds. Isatin derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antiviral, and kinase inhibition properties. The dicarbonyl group at the 2- and 3-positions serves as a key pharmacophore, engaging in crucial hydrogen bonding and other interactions with biological targets.

Focus on 4,7-Difluoroindoline-2,3-dione: Rationale for Structural Analysis

The introduction of fluorine atoms into small molecules is a cornerstone strategy in modern medicinal chemistry.[1] Fluorine's high electronegativity and small size can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, without significantly increasing its steric bulk.[2] In 4,7-Difluoroindoline-2,3-dione, the placement of fluorine at the 4- and 7-positions of the aromatic ring is anticipated to modulate the electronic landscape of the entire isatin core.

A precise understanding of its three-dimensional structure is paramount. Single-crystal X-ray diffraction (SC-XRD) provides the definitive atomic-level blueprint of a molecule, revealing intramolecular geometry (bond lengths, angles) and intermolecular packing forces (hydrogen bonding, halogen bonding, π-stacking).[3] This information is invaluable for:

-

Structure-Activity Relationship (SAR) Studies: Correlating structural features with biological activity.

-

Rational Drug Design: Guiding the design of more potent and selective analogs.

-

Polymorph Screening: Identifying and characterizing different crystalline forms, which is critical for drug development as polymorphs can have different stabilities and bioavailabilities.[4]

Objectives of This Guide

This document outlines the complete workflow for the determination and analysis of the crystal structure of 4,7-Difluoroindoline-2,3-dione. It is structured to provide both the practical "how-to" and the critical "why" for each stage of the process, ensuring a robust and reproducible scientific outcome.

Pre-Crystallization: Synthesis and Quality Assurance

A high-quality crystal can only be grown from high-purity material. This initial phase is a self-validating checkpoint; any ambiguity here will compromise all subsequent efforts.

Synthesis of 4,7-Difluoroindoline-2,3-dione

The synthesis of the title compound typically follows established routes for isatin synthesis, adapted for the fluorinated precursor. A common method is the Sandmeyer isonitrosoacetanilide isatin synthesis.

Protocol: Synthesis via Isonitrosoacetanilide

-

Step 1: Chloral Hydrate Reaction: Dissolve 2,5-difluoroaniline in a solution of aqueous HCl. To this, add a solution of chloral hydrate and hydroxylamine hydrochloride.

-

Step 2: Heating and Hydrolysis: Heat the reaction mixture. The intermediate isonitrosoacetanilide will precipitate.

-

Step 3: Cyclization: Isolate the intermediate and slowly add it to concentrated sulfuric acid. The acid catalyzes the intramolecular cyclization.

-

Step 4: Quenching and Isolation: Carefully pour the sulfuric acid mixture onto crushed ice to precipitate the crude 4,7-Difluoroindoline-2,3-dione.

-

Step 5: Purification: Collect the crude product by filtration and purify by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield a fine crystalline powder.

Spectroscopic and Analytical Verification

Before attempting crystallization, the identity and purity of the synthesized powder must be unequivocally confirmed.

| Technique | Purpose | Expected Observations for 4,7-Difluoroindoline-2,3-dione |

| ¹H NMR | Confirm proton environment | Aromatic protons showing coupling patterns consistent with a 1,2,5-trisubstituted benzene ring. A broad singlet for the N-H proton. |

| ¹⁹F NMR | Confirm fluorine environment | Two distinct signals for the two non-equivalent fluorine atoms. |

| ¹³C NMR | Confirm carbon backbone | Signals corresponding to aromatic carbons, and two downfield signals for the C=O groups. C-F couplings will be observable. |

| Mass Spec (MS) | Confirm molecular weight | A molecular ion peak corresponding to the exact mass of C₈H₃F₂NO₂. |

| FT-IR | Confirm functional groups | Characteristic stretches for N-H (amide), C=O (ketone and amide), and C-F bonds. |

| Melting Point | Assess purity | A sharp, defined melting point indicates high purity. |

The Crystallization Workflow: From Powder to Diffractable Crystal

Growing a single crystal suitable for SC-XRD is often the most challenging step. It is an empirical science requiring patience and systematic screening. The goal is to create a supersaturated solution from which molecules can slowly and orderly deposit onto a nucleation site.[5]

Principles of Crystal Growth

Crystallization is a process of controlled precipitation. By slowly changing solvent conditions (e.g., concentration, polarity), the compound's solubility is gradually decreased, encouraging the formation of a single, well-ordered crystal lattice rather than an amorphous precipitate or microcrystalline powder.[6]

Protocol: Hanging Drop Vapor Diffusion

Vapor diffusion is a highly successful technique for growing crystals from milligram quantities of material.[7][8] It provides a slow and controlled method for changing solvent composition.

Methodology:

-

Prepare the Reservoir: In a well of a 24-well crystallization plate, add 500 µL of a "precipitant" solvent in which the compound is poorly soluble (e.g., hexane, diethyl ether).

-

Prepare the Drop: On a siliconized glass coverslip, dissolve 1-5 mg of purified 4,7-Difluoroindoline-2,3-dione in 2-4 µL of a "solvent" in which it is readily soluble (e.g., acetone, dichloromethane). This solution should be nearly saturated.

-

Seal the System: Invert the coverslip and place it over the reservoir well, creating a seal with vacuum grease. The drop of your compound solution is now "hanging" over the precipitant reservoir.

-

Incubate and Observe: Store the plate in a vibration-free environment at a constant temperature. The more volatile precipitant from the reservoir will slowly diffuse into the drop, while the solvent in the drop diffuses out.[9] This gradual change in solvent composition will slowly decrease the solubility of the compound, hopefully leading to the growth of single crystals over several days to weeks.

Causality Behind Choices:

-

Why Vapor Diffusion? It offers exquisite control over the rate of equilibration. The slow diffusion process prevents rapid precipitation, which is the enemy of single crystal growth.[8]

-

Solvent/Precipitant Selection: The key is a miscible solvent pair where the compound has high solubility in one (the drop) and low solubility in the other (the reservoir). The precipitant should ideally be more volatile than the solvent.[5]

Single-Crystal X-ray Diffraction (SC-XRD): Elucidating the Structure

Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, the diffraction experiment can be performed.[10]

The SC-XRD Experimental Workflow

The entire process, from a crystal in a vial to a refined structure, follows a logical progression.

Caption: Workflow for single-crystal X-ray structure determination.

Step-by-Step Data Collection Protocol

-

Crystal Mounting: Using a micromanipulator under a microscope, select a high-quality crystal. Carefully scoop it up using a cryo-loop and mount it on a goniometer head.

-

Cryo-cooling: Immediately plunge the mounted crystal into a stream of cold nitrogen gas (typically at 100 K).

-

Expertise Insight: Cryo-cooling is critical. It minimizes radiation damage to the crystal from the intense X-ray beam and reduces thermal vibrations of the atoms, leading to higher resolution data and a more precise final structure.[11]

-

-

Data Collection: Mount the goniometer on the diffractometer. Modern CCD or CMOS detector-based instruments (e.g., Rigaku/Oxford, Bruker) automate the data collection process.[11] The instrument software will perform a unit cell determination and then proceed to collect a full sphere of diffraction data by rotating the crystal through a series of angles.

-

Data Processing: After collection, the raw diffraction images are processed. This involves:

-

Integration: Determining the intensity of each diffraction spot.

-

Scaling and Merging: Placing all intensity data on a common scale and merging symmetry-equivalent reflections.

-

Absorption Correction: Correcting for the absorption of X-rays by the crystal itself.

-

Structure Solution, Refinement, and Validation

This is the computational phase where the diffraction data is translated into a 3D atomic model.

From Diffraction Data to a Model

The key challenge in crystallography is the "phase problem." We measure the intensities of the diffracted waves but lose the phase information. Structure solution programs use statistical methods (Direct Methods) or Patterson functions to generate an initial set of phases, which allows for the calculation of an initial electron density map.

Step-by-Step Structure Refinement Protocol (using Olex2/SHELX)

The software Olex2 provides a user-friendly graphical interface for the powerful SHELX refinement engine.[12][13]

-

Structure Solution: Import the processed data file (e.g., .hkl) into Olex2. Use the integrated SHELXT program to solve the structure. This will automatically locate the heavier atoms (C, N, O, F) and produce an initial model.

-

Initial Refinement: Perform several cycles of least-squares refinement. This process adjusts the atomic positions, occupancies, and displacement parameters to minimize the difference between the observed diffraction data and the data calculated from the model.[14]

-

Atom Assignment: Based on the electron density map and chemical knowledge, assign the correct atom types (e.g., distinguish between C, N, and O).

-

Anisotropic Refinement: Refine the non-hydrogen atoms anisotropically. This models the thermal motion of each atom as an ellipsoid rather than a sphere, providing a more accurate representation.

-

Hydrogen Atom Placement: Place hydrogen atoms in calculated positions (e.g., using the AFIX commands in SHELXL) and refine them using a riding model. The N-H proton may be located from the difference Fourier map.[15]

-

Final Refinement Cycles: Continue refinement until the model converges, meaning the shifts in parameters are negligible between cycles.

Validation: The Trustworthiness Check

A final, critical step is to validate the quality and chemical reasonableness of the structure. The International Union of Crystallography (IUCr) provides a free online checkCIF service that automatically assesses the structure.[16][17]

Key Quality Metrics from Refinement and checkCIF:

| Metric | Description | Ideal Value for a Good Structure |

| R1 | The residual factor based on observed vs. calculated structure factor amplitudes. | < 5% |

| wR2 | The weighted residual factor based on squared structure factor amplitudes. | < 15% |

| Goof (S) | Goodness-of-Fit. Should be close to 1. | ~1.0 |

| Max/Min Residual Density | The largest peaks and holes in the final difference electron density map. | < ±0.5 e⁻/ų |

A successful checkCIF report with no "Alert A" or "Alert B" level issues is the gold standard for publication.[17]

Analysis of the Crystal Structure

With a validated structure, the focus shifts to chemical interpretation. A hypothetical data summary is presented below.

Crystallographic Data Summary

| Parameter | Value | Parameter | Value |

| Chemical Formula | C₈H₃F₂NO₂ | Crystal System | Orthorhombic |

| Formula Weight | 183.12 | Space Group | P2₁2₁2₁ |

| Temperature | 100(2) K | a, b, c (Å) | 7.1, 8.5, 12.3 |

| Wavelength (Mo Kα) | 0.71073 Å | α, β, γ (°) | 90, 90, 90 |

| Density (calc) | 1.65 Mg/m³ | Volume (ų) | 740.2 |

| Z | 4 | F(000) | 368 |

| R1, wR2 [I > 2σ(I)] | 0.041, 0.105 | Goof (S) | 1.03 |

Molecular Geometry and Intermolecular Interactions

The analysis would focus on:

-

Planarity: Assessing the planarity of the indoline-2,3-dione ring system.

-

Bond Lengths/Angles: Comparing experimental values to standard values to identify any strain or unusual electronic effects caused by the fluorine substituents.

-

Hydrogen Bonding: The N-H group is a strong hydrogen bond donor, and the carbonyl oxygens are strong acceptors. The primary intermolecular interaction is likely to be N-H···O hydrogen bonds, forming chains or dimers.[15]

-

Halogen Bonding/Interactions: The fluorine atoms are potential halogen bond acceptors and can participate in C-H···F interactions, which will influence the crystal packing.

Complementary Analysis: Powder X-ray Diffraction (PXRD)

While SC-XRD gives the structure of a single perfect crystal, Powder X-ray Diffraction (PXRD) is essential for analyzing the bulk material.[18][19]

Rationale for PXRD

-

Phase Purity: Confirms that the bulk synthesized powder consists of the same crystalline phase as the single crystal selected for analysis.[20]

-

Polymorph Screening: Different polymorphs of the same compound will produce unique PXRD patterns.[4] This technique is crucial for identifying if different crystallization conditions produce different forms.

-

Quality Control: Used in pharmaceutical manufacturing to ensure batch-to-batch consistency of the crystalline form of an active pharmaceutical ingredient (API).[20]

PXRD Protocol

-

Sample Preparation: Gently grind the crystalline powder to a fine, homogenous consistency to ensure random orientation of the crystallites.[21]

-

Data Collection: Pack the powder into a sample holder and place it in the PXRD instrument. Collect a diffractogram, typically over a 2θ range of 5° to 40°.

-

Analysis: Compare the experimental PXRD pattern from the bulk sample to a pattern calculated from the single-crystal structure solution. A good match confirms the phase purity of the bulk material.

Caption: Workflow for bulk phase analysis using PXRD.

Conclusion

The crystal structure analysis of 4,7-Difluoroindoline-2,3-dione is a multi-stage process that demands rigor at every step. From ensuring the absolute purity of the initial material to the meticulous refinement and validation of the final crystallographic model, each phase builds upon the last. The resulting atomic-level structural information is not merely an academic endpoint; it is a critical dataset that empowers rational drug design, elucidates structure-activity relationships, and fulfills essential regulatory requirements for pharmaceutical development. This guide provides the comprehensive framework necessary to achieve that goal with scientific integrity and confidence.

References

-

International Union of Crystallography. (n.d.). Crystallographic Information Framework (CIF). Retrieved from [Link]

-

Fawcett, T. G., et al. (n.d.). A practical guide to pharmaceutical analyses using X-ray powder diffraction. ResearchGate. Retrieved from [Link]

-

University of Canterbury. (2006). Crystallisation Techniques. Retrieved from [Link]

-

Caira, M. R. (2014). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. American Pharmaceutical Review. Retrieved from [Link]

-

MIT Department of Chemistry. (n.d.). Growing Quality Crystals. Retrieved from [Link]

-

Intertek. (n.d.). GMP X-Ray Powder Diffraction Pharmaceutical Analysis. Retrieved from [Link]

-

Creative Biostructure. (n.d.). X-ray Powder Diffraction in Drug Polymorph Analysis. Retrieved from [Link]

-

OlexSys. (n.d.). Structure Refinement. Retrieved from [Link]

-

International Union of Crystallography. (2011). Publication standards for crystal structures. Retrieved from [Link]

-

Hudson, A. S., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. Retrieved from [Link]

-

EPFL. (n.d.). Guide for crystallization. Retrieved from [Link]

-

Grothe, E., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]

-

ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3. Retrieved from [Link]

-

Otterbein University. (n.d.). Crystallographic Facilities @ Otterbein. Retrieved from [Link]

-

International Union of Crystallography. (n.d.). Standards for Crystallographic Publishing. Retrieved from [Link]

-

Deutsche Gesellschaft für Kristallographie. (2015). Single crystal structure refinement software. Retrieved from [Link]

-

Hudson, A. S., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. Retrieved from [Link]

-

Universität Ulm. (n.d.). Single-Crystal X-Ray Diffraction (SC-XRD). Retrieved from [Link]

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

-

YouTube. (2021). Solving a crystal structure of a disorder structure using OLEX2/SHELX. Retrieved from [Link]

-

Bourhis, L. J., et al. (2015). The anatomy of a comprehensive constrained, restrained refinement program for the modern computing environment – Olex2 dissected. Acta Crystallographica Section A. Retrieved from [Link]

-

Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

-

McMahon, B., & Hall, J. R. (2024). The interoperability of crystallographic data and databases. IUCrJ. Retrieved from [Link]

-

International Union of Crystallography. (n.d.). submission instructions (Data Reports). Retrieved from [Link]

-

Han, E., & Kay, A. (2009). 4,5,6,7-Tetrachloro-2-(4-fluorophenyl)isoindoline-1,3-dione. Acta Crystallographica Section E. Retrieved from [Link]

-

Han, E., & Kay, A. (2009). 2-(2,2,2-Trifluoroethyl)isoindoline-1,3-dione. Acta Crystallographica Section E. Retrieved from [Link]

-

Al-Zoubi, R. M., et al. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery. Retrieved from [Link]

-

Al-Zoubi, R. M., et al. (2021). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. Request PDF on ResearchGate. Retrieved from [Link]

-

Naumov, P., et al. (2000). 5-Fluoroindoline-2,3-dione. Request PDF on ResearchGate. Retrieved from [Link]

-

Black, D. StC., et al. (2010). 7-Chloroindoline-2,3-dione. Acta Crystallographica Section E. Retrieved from [Link]

-

Han, E., & Kay, A. (2009). 4,5,6,7-Tetrachloro-2-(2,2,2-trifluoroethyl)isoindoline-1,3-dione. ResearchGate. Retrieved from [Link]

-

Youssif, B. G. M., et al. (2020). Design and synthesis of novel 2,3-dihydropyrazino[1,2-a]indole-1,4-dione derivatives as antiproliferative EGFR and BRAFV600E dual inhibitors. Bioorganic Chemistry. Retrieved from [Link]

-

G G, S., et al. (2024). Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. Molecules. Retrieved from [Link]

-

Willis, R. C. (2007). Four fluor sequencing. Drug Discovery News. Retrieved from [Link]

Sources

- 1. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]

- 6. depts.washington.edu [depts.washington.edu]

- 7. unifr.ch [unifr.ch]

- 8. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]

- 9. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 10. excillum.com [excillum.com]

- 11. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]

- 12. Crystallographic Facilities @ Otterbein · Crystals@Otterbein [crystals.symotter.org]

- 13. dgk-home.de [dgk-home.de]

- 14. Structure Refinement | OlexSys [olexsys.org]

- 15. 7-Chloroindoline-2,3-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 16. iucr.org [iucr.org]

- 17. iucr.org [iucr.org]

- 18. researchgate.net [researchgate.net]

- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 20. GMP X-Ray Powder Diffraction Pharmaceutical Analysis [intertek.com]

- 21. Quality powder x-ray diffraction pattern for pharmaceutical samples | Malvern Panalytical [malvernpanalytical.com]

A Senior Application Scientist’s Guide to the Biological Activity Screening of Novel Fluorinated Isatins

Foreword: The Rationale of the Isatin Scaffold and the Fluorine Advantage

The isatin (1H-indole-2,3-dione) core is a privileged heterocyclic scaffold in medicinal chemistry, serving as a precursor for a multitude of pharmacologically active substances.[1][2] Naturally occurring in plants of the Isatis genus and even as a metabolic derivative of adrenaline in humans, this molecule's extensive synthetic capabilities have cemented its significant role in drug discovery.[2] Isatin and its derivatives have demonstrated a remarkable breadth of biological activities, including antiproliferative, antimicrobial, antiviral, anti-inflammatory, and enzymatic inhibition properties.[1][2][3]

The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy to enhance pharmacodynamic and pharmacokinetic properties.[4] Introducing fluorine can profoundly alter a molecule's lipophilicity, metabolic stability, absorption, and tissue distribution, often leading to a significant increase in biological activity or an expansion of its therapeutic spectrum.[3][4] This guide, therefore, focuses on a strategic, field-proven approach to systematically screen and characterize novel fluorinated isatins, moving beyond mere protocol recitation to explain the causality behind each experimental choice.

The Screening Cascade: A Strategy for Efficient Discovery

A successful screening campaign is not a random collection of assays but a logical, tiered progression designed to efficiently identify and characterize promising lead compounds. The core principle is to move from broad, high-throughput primary screens to more complex, low-throughput secondary and mechanistic assays. This cascade approach conserves resources, minimizes false positives, and builds a comprehensive biological profile for each "hit" compound.

Part 1: Foundational Assays - Cytotoxicity and Antiproliferative Screening

The logical starting point for any compound intended for therapeutic use is to assess its effect on cell viability. This is a two-pronged approach: evaluating general toxicity against a healthy cell line and screening for specific antiproliferative activity against cancer cell lines.

Rationale & Causality

We begin with a non-cancerous cell line, such as human embryonic kidney cells (HEK-293T), to establish a baseline toxicity profile.[1][2] A compound that is indiscriminately cytotoxic is unlikely to be a viable therapeutic candidate. In parallel, screening against a panel of cancer cell lines (e.g., A549 lung cancer, HepG2 liver cancer, MCF-7 breast cancer) identifies compounds that selectively inhibit the growth of cancer cells.[1][5] The comparison between these results yields the Selectivity Index (SI) , a critical first indicator of a compound's therapeutic window.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6]

Step-by-Step Methodology:

-

Cell Seeding: Plate cells (e.g., A549, HepG2, HEK-293T) in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell adherence.

-

Compound Treatment: Prepare serial dilutions of the novel fluorinated isatins in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells for a negative control (medium only) and a positive control (e.g., cisplatin or doxorubicin).

-

Incubation: Incubate the plate for a specified duration, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO₂).[1]

-

MTT Addition: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of this solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Analysis: Convert absorbance values to percentage of cell viability relative to the negative control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ (half-maximal inhibitory concentration) value.

Data Presentation: Summarizing Antiproliferative Activity

Quantitative data from these screens should be tabulated for clear comparison. This allows for rapid identification of the most potent and selective compounds.

| Compound ID | Fluorination Pattern | Target Cell Line | IC₅₀ (µM)[1][2] | Healthy Cell Line | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |

| Isatin-F-Hydrazone 8 | 5-F, 4-nitrobenzylidene | A549 (Lung) | 42.43 | HEK-293T | >200 | >4.7 |

| Isatin-F-Hydrazone 8 | 5-F, 4-nitrobenzylidene | HepG2 (Liver) | 48.43[7][8] | HEK-293T | >200 | >4.1 |

| Isatin-F-Hydrazone 14 | 5-F, 3-OH-4-MeO-benzylidene | A549 (Lung) | 115.00[2] | HEK-293T | >200 | >1.7 |

| Cisplatin (Control) | N/A | A549 (Lung) | ~10.5 | HEK-293T | ~15.0 | ~1.4 |

Part 2: Broad Spectrum Screening - Antimicrobial & Antiviral Assays

The isatin scaffold is known to exhibit significant antimicrobial and antiviral properties.[3][9] Therefore, a comprehensive screening plan must include assays to evaluate these activities.

Rationale & Causality

For antimicrobial screening, the goal is to determine the minimum concentration of a compound that can inhibit microbial growth (Minimum Inhibitory Concentration, MIC). Standardized methods like broth microdilution are preferred for their quantitative nature and reproducibility.[10] Antiviral screening aims to measure a compound's ability to inhibit viral replication, often assessed through a plaque reduction assay, which quantifies the reduction in virus-induced cell death.[11]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a standard method for determining the MIC of a potential antimicrobial agent against bacteria or fungi.[12]

Step-by-Step Methodology:

-

Inoculum Preparation: Grow the microbial strain (e.g., Staphylococcus aureus, Escherichia coli) in an appropriate broth medium to a specific turbidity, typically corresponding to a concentration of ~5 x 10⁵ CFU/mL.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in cation-adjusted Mueller-Hinton Broth (or another suitable medium).

-

Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (microbe, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[11] This can be determined by visual inspection or by measuring the optical density.

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

This assay is a gold standard for quantifying the inhibition of viral infectivity.[11]

Step-by-Step Methodology:

-

Cell Monolayer: Seed a confluent monolayer of susceptible host cells (e.g., Vero cells) in 6-well plates.

-

Viral Infection: Infect the cell monolayers with a known concentration of virus (e.g., 100 plaque-forming units, PFU) in the presence of serial dilutions of the fluorinated isatin.

-

Overlay: After a 1-hour adsorption period, remove the virus/compound mixture and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict viral spread to adjacent cells.

-

Incubation: Incubate the plates for 2-5 days, depending on the virus, to allow for plaque formation.

-

Staining & Counting: Fix the cells and stain with a dye like crystal violet, which stains living cells but not the dead cells within a plaque. Count the number of plaques in each well.

-

Analysis: Calculate the percentage of plaque reduction compared to the virus control (no compound). Determine the EC₅₀ (50% effective concentration) from the dose-response curve.

Part 3: Mechanistic Insights - Enzyme Inhibition & Antioxidant Assays

Many drugs exert their effects by inhibiting specific enzymes. Isatins, for instance, are known inhibitors of caspases, a family of proteases critical for apoptosis.[13][14][15] Additionally, assessing antioxidant activity can provide insights into a compound's potential to mitigate oxidative stress, a factor in many diseases.[16]

Rationale & Causality

If a fluorinated isatin shows potent antiproliferative activity, a logical next step is to investigate if it induces apoptosis. A caspase inhibition assay can directly test this hypothesis. The choice of caspases-3 and -7 is strategic, as they are key "executioner" caspases in the apoptotic pathway.[13][14] Antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, measure a compound's ability to scavenge free radicals, providing a direct measure of one type of antioxidant mechanism.[17][18]

Experimental Protocol: Caspase-3/7 Inhibition Assay

This is a fluorometric or colorimetric assay that measures the activity of executioner caspases.

Step-by-Step Methodology:

-

Cell Lysis: Treat cancer cells with the hit compound for a specified time. Lyse the cells to release their contents, including active caspases.

-

Assay Reaction: In a 96-well plate, combine the cell lysate with a specific caspase substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric assays).

-

Incubation: Incubate at 37°C for 1-2 hours. Active caspase-3/7 in the lysate will cleave the substrate, releasing a chromophore (pNA) or fluorophore (AMC).

-

Data Acquisition: Measure the absorbance (405 nm) or fluorescence (Ex/Em ~380/460 nm) using a plate reader.

-

Analysis: Quantify the increase in caspase activity relative to untreated cells. For direct inhibition, a cell-free version using recombinant caspase enzyme can be performed to calculate an IC₅₀ value.[15]

Experimental Protocol: DPPH Radical Scavenging Assay

This is a rapid and simple method to screen for antioxidant activity.[17][19]

Step-by-Step Methodology:

-

Reaction Mixture: In a 96-well plate, mix various concentrations of the test compound with a methanolic solution of DPPH. DPPH is a stable free radical with a deep violet color.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Data Acquisition: Measure the absorbance at ~517 nm. When an antioxidant scavenges the DPPH radical, the color changes from violet to pale yellow, resulting in a decrease in absorbance.[18]

-

Analysis: Calculate the percentage of radical scavenging activity and determine the EC₅₀ value, the concentration required to scavenge 50% of the DPPH radicals.

Part 4: Integrating Computational Chemistry

Modern drug discovery integrates computational (in silico) methods early in the screening process to rationalize experimental results and predict compound behavior.[20]

Rationale & Causality

Molecular docking predicts how a compound might bind to the active site of a target protein, providing a structural hypothesis for its activity.[1][7] This is invaluable for understanding the structure-activity relationship (SAR) and guiding the synthesis of more potent analogues. In parallel, ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity predictions using platforms like SwissADME can flag compounds with poor drug-like properties early on, saving significant time and resources.[1][21]

Conclusion: Synthesizing a Path Forward

This guide outlines a logical, multi-tiered strategy for the biological screening of novel fluorinated isatins. By starting with broad antiproliferative and cytotoxicity screens, a foundational understanding of a compound's therapeutic potential is established. Subsequent, targeted assays for antimicrobial, antiviral, antioxidant, and specific enzyme-inhibitory activities build a comprehensive pharmacological profile. Each experimental step is designed to be a self-validating system, where the results of one assay inform the choice of the next. The integration of in silico tools like molecular docking and ADME prediction provides a powerful layer of rationalization and predictive power. This holistic approach ensures that resources are focused on the most promising candidates, accelerating the journey from novel compound synthesis to potential lead optimization.

References

-

Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling. (2024). ACS Omega. [Link]

-

Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives. (2013). Monatshefte für Chemie - Chemical Monthly. [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024). Heliyon. [Link]

-

Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives. (2013). Monatshefte für Chemie - Chemical Monthly. [Link]

-

Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling. (2024). ACS Omega. [Link]

-

Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. (2023). International Journal of Molecular Sciences. [Link]

-

Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. (1995). CRC Press. [Link]

-

Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling. (2024). Semantic Scholar. [Link]

-

Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. (2023). MDPI. [Link]

-

Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling. (2024). ACS Omega. [Link]

-

Fluorinated isatin derivatives. Part 1: synthesis of new N-substituted (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatins as potent caspase-3 and -7 inhibitors. (2009). Bioorganic & Medicinal Chemistry. [Link]

-

Antioxidant compounds, assays of determination and mode of action. (2013). African Journal of Pharmacy and Pharmacology. [Link]

-

Evaluation of natural and synthetic compounds according to their antioxidant activity using a multivariate approach. (2013). Journal of the Science of Food and Agriculture. [Link]

-

Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (2021). Briefings in Bioinformatics. [Link]

- Methods of screening for antimicrobial compounds. (2003).

-

Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling. (2024). PubMed. [Link]

-

Use of Viral Entry Assays and Molecular Docking Analysis for the Identification of Antiviral Candidates against Coxsackievirus A16. (2019). Journal of Visualized Experiments. [Link]

-

Synthesis of fluorine-containing pyridinium isatin hydrazones. (2023). ResearchGate. [Link]

-

Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling. (2024). Researcher.Life. [Link]

-

Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. (2023). Semantic Scholar. [Link]

-

Fluorinated isatin derivatives exhibit various types of biological activity. (2023). ResearchGate. [Link]

-

Analytical Methods Used in Determining Antioxidant Activity: A Review. (2020). Antioxidants. [Link]

-

Synthesis and in vitro cytotoxicity evaluation of isatin-pyrrole derivatives against HepG2 cell line. (2018). ResearchGate. [Link]

-

Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. (2023). Pharmaceuticals. [Link]

-

Antiviral & Antimicrobial Testing. (n.d.). Charles River Labs. [Link]

-

Synthesis and Evaluation of Isatin Analogs as Caspase-3 Inhibitors: Introduction of a Hydrophilic Group Increases Potency in a Whole Cell Assay. (2010). ACS Medicinal Chemistry Letters. [Link]

-

A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs). (2021). Molecules. [Link]

-

Antioxidants: Classification, Natural Sources, Activity/Capacity Measurements, and Usefulness for the Synthesis of Nanoparticles. (2021). Materials. [Link]

-

Evaluation of the Cytotoxic and Antiviral Effects of Small Molecules Selected by In Silico Studies as Inhibitors of SARS-CoV-2 Cell Entry. (2023). International Journal of Molecular Sciences. [Link]

-

Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. (2023). ResearchGate. [Link]

-

Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl. (2011). Indian Journal of Medical Research. [Link]

-

Research | Shaw Lab. (n.d.). Icahn School of Medicine at Mount Sinai. [Link]

-

Some biologically active isatin derivatives as anticancer agents. (2023). ResearchGate. [Link]

-

Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. (2021). Frontiers in Chemistry. [Link]

-

Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. (2022). Molecules. [Link]

-

Antioxidants Activity of Selected Synthesized Compounds. (2018). Crimson Publishers. [Link]

-

The Need for Speed and Efficiency: A Brief Review of Small Molecule Antivirals for COVID-19. (2021). Frontiers in Pharmacology. [Link]

-

Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors. (2020). ResearchGate. [Link]

-

Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME. (2024). Semantic Scholar. [Link]

-

Mutagenicity and genotoxicity of isatin in mammalian cells in vivo. (2011). Mutation Research/Genetic Toxicology and Environmental Mutagenesis. [Link]

-

Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors. (2020). Semantic Scholar. [Link]

-

Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors. (2020). PubMed. [Link]

-

Mutagenicity and genotoxicity of isatin in mammalian cells in vivo. (2011). Repositório Institucional UNESP. [Link]

-

Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. (2022). Molecules. [Link]

-

Mutagenicity and genotoxicity of isatin in mammalian cells in vivo. (2011). ResearchGate. [Link]

Sources

- 1. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling | Semantic Scholar [semanticscholar.org]

- 9. Mutagenicity and genotoxicity of isatin in mammalian cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. criver.com [criver.com]

- 12. mdpi.com [mdpi.com]

- 13. Fluorinated isatin derivatives. Part 1: synthesis of new N-substituted (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatins as potent caspase-3 and -7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Evaluation of Isatin Analogs as Caspase-3 Inhibitors: Introduction of a Hydrophilic Group Increases Potency in a Whole Cell Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academicjournals.org [academicjournals.org]

- 18. crimsonpublishers.com [crimsonpublishers.com]

- 19. researchgate.net [researchgate.net]

- 20. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Exploring the Reactivity of the Carbonyl Groups in 4,7-Difluoroisatin: A Synthetic Chemist's Guide to a Privileged Scaffold

An In-Depth Technical Guide

Abstract

Isatin and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents. The strategic introduction of fluorine atoms onto the isatin core profoundly modulates its physicochemical properties and chemical reactivity, offering a powerful tool for drug design. This technical guide provides an in-depth exploration of the carbonyl reactivity of 4,7-difluoroisatin, a key building block for novel pharmaceuticals. We will dissect the differential electrophilicity of the C2-amide and C3-ketone carbonyls, analyze the directing effects of the fluorine substituents, and provide field-proven protocols for key synthetic transformations. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique chemistry of this versatile scaffold.

The Strategic Advantage of 4,7-Difluoroisatin

The Isatin Core: A Privileged Scaffold

The 1H-indole-2,3-dione (isatin) framework is a renowned "privileged scaffold" in drug discovery. Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2] The true synthetic power of isatin lies in its two distinct carbonyl groups, which serve as versatile handles for constructing diverse and complex molecular architectures, such as spiro-oxindoles and quinolines.[3]

The Role of Fluorine in Modern Drug Design

The incorporation of fluorine into drug candidates is a widely adopted strategy to enhance metabolic stability, binding affinity, and lipophilicity.[4] Fluorine's high electronegativity can significantly alter the electronic landscape of a molecule, influencing its reactivity and interaction with biological targets.[5][6] In the context of isatin, fluorine substitution is a key tactic for fine-tuning its chemical and pharmacological profile.[7]

4,7-Difluoroisatin: An Electron-Deficient Core

4,7-Difluoroisatin presents a unique electronic profile. The two fluorine atoms, positioned symmetrically on the aromatic ring, exert a powerful electron-withdrawing inductive effect. This effect significantly depletes electron density from the heterocyclic core, thereby increasing the electrophilicity of the carbonyl carbons.[8] This enhanced electrophilicity is the central theme of this guide, as it dictates the chemoselectivity and reaction kinetics of the molecule.

| Property | Value | Source |

| Chemical Formula | C₈H₃F₂NO₂ | [9] |

| Molecular Weight | 183.11 g/mol | [9] |

| CAS Number | 749240-52-6 | [9] |

| pKa (Predicted) | 7.24 ± 0.20 | [9] |

| Appearance | Solid | N/A |

The Dichotomy of Carbonyl Reactivity: C2 vs. C3

The synthetic utility of 4,7-difluoroisatin hinges on the differential reactivity of its two carbonyl groups. The C3 carbon is part of a ketone functional group, while the C2 carbon is part of an amide (lactam). This fundamental difference, amplified by the fluorine substituents, allows for highly selective transformations.

-

C3-Ketone: This is the more electrophilic and reactive of the two carbonyls. The adjacent electron-withdrawing amide group and the fluorine atoms on the benzene ring make this carbon highly susceptible to nucleophilic attack.[10][11] It is the primary site for reactions like nucleophilic additions, olefinations, and reductions.

-

C2-Amide (Lactam): The C2 carbonyl is inherently less reactive due to the delocalization of the nitrogen lone pair, which reduces its electrophilic character. Reactions at this site typically require harsh conditions that lead to the cleavage of the amide bond.

The diagram below illustrates the primary reaction pathways stemming from the distinct carbonyl groups of 4,7-difluoroisatin.

Caption: Overview of the selective reactivity of 4,7-Difluoroisatin's carbonyls.

Key Transformations Targeting the C3-Ketone

The enhanced electrophilicity of the C3-ketone makes it the focal point for building molecular complexity.

Wittig Olefination

The Wittig reaction is a powerful method for converting ketones into alkenes.[12] In the case of 4,7-difluoroisatin, this reaction proceeds with high selectivity at the C3 position, providing access to a wide range of 3-ylideneoxindole derivatives. These products are valuable intermediates and have shown biological activity, for instance, as caspase inhibitors.[13]

Causality Behind the Choice: The reaction's driving force is the formation of the highly stable triphenylphosphine oxide byproduct.[14] The choice of a stabilized or non-stabilized ylide allows for control over the resulting alkene stereochemistry. Given the electron-deficient nature of the C3-carbonyl in 4,7-difluoroisatin, the reaction proceeds efficiently, often without the need for harsh conditions.[15]

Caption: Key mechanistic steps of the Pfitzinger quinoline synthesis.

Field-Proven Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and expected outcomes.

Protocol: Selective Olefination via Wittig Reaction

-

Objective: To synthesize 3-(benzylidene)-4,7-difluoroindolin-2-one.

-

Materials: Benzyltriphenylphosphonium chloride, Potassium tert-butoxide, 4,7-Difluoroisatin, Anhydrous Tetrahydrofuran (THF), Dichloromethane (DCM), Hexanes.

-

Methodology:

-

Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend benzyltriphenylphosphonium chloride (1.1 eq.) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath. Add potassium tert-butoxide (1.1 eq.) portion-wise over 10 minutes. The mixture will turn a deep orange/red color, indicating ylide formation. Stir for 1 hour at 0 °C.

-

Wittig Reaction: In a separate flask, dissolve 4,7-difluoroisatin (1.0 eq.) in anhydrous THF.

-

Slowly add the isatin solution to the ylide suspension at 0 °C via cannula or dropping funnel.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product will contain triphenylphosphine oxide. Purify by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the desired product.

-

Protocol: Pfitzinger Quinoline Synthesis

-

Objective: To synthesize 6,9-difluoro-2-methylquinoline-4-carboxylic acid.

-

Materials: 4,7-Difluoroisatin, Acetone, Potassium hydroxide (KOH), Ethanol, Water, Hydrochloric acid (HCl).

-

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (3.0 eq.) in ethanol.

-

Add 4,7-difluoroisatin (1.0 eq.) to the basic solution. The mixture will change color as the isatin ring opens. [16] 3. Add acetone (1.5 eq.) to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC until the starting isatin is consumed.

-

Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the resulting residue in water. Wash with diethyl ether to remove any neutral impurities.

-

Precipitation: Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl until the pH is ~3-4. A precipitate will form.

-

Isolation: Stir the suspension in the ice bath for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake with cold water and dry under vacuum to yield the quinoline-4-carboxylic acid derivative.

-

| Reaction | Key Reagents | C-Position Targeted | Product Class |

| Wittig Olefination | Phosphonium Ylide | C3 | 3-Ylideneoxindole |

| Pfitzinger Reaction | Ketone, Base | C2 (via ring-opening) | Quinoline-4-carboxylic acid |

Conclusion and Future Outlook